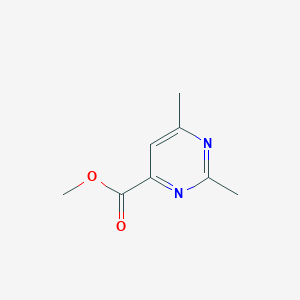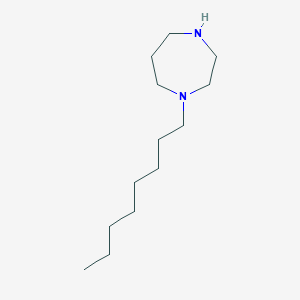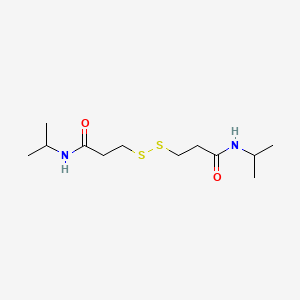
N-(3,4-二氯苄基)-O-甲基羟胺
描述
3,4-Dichlorobenzyl chloride is an organic compound used as a building block in organic synthesis . It has a molecular weight of 195.47 and its linear formula is Cl2C6H3CH2Cl .
Molecular Structure Analysis
The molecular structure of 3,4-Dichlorobenzyl chloride consists of a benzene ring substituted with two chlorine atoms and one benzyl chloride group .Chemical Reactions Analysis
3,4-Dichlorobenzyl chloride has been used in Friedel-Crafts synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a key intermediate for the synthesis of sertraline . It’s also used as an alkylating agent in the synthesis of poly(ether ketone)s having pendant sulfonic acid groups .Physical And Chemical Properties Analysis
3,4-Dichlorobenzyl chloride is a liquid at room temperature with a density of 1.411 g/mL at 25 °C . It has a boiling point of 122-124 °C/14 mmHg .科学研究应用
1. 延迟细胞衰老
N-羟胺,包括 N-苄基和 N-甲基羟胺等化合物,已被发现可以延迟人肺成纤维细胞的衰老。这些化合物减少了氧化剂的内源性产生,并逆转了线粒体乌头酸酶的年龄依赖性衰减,表明它们与超氧化物自由基的反应以及它们通过线粒体的有效性 (Atamna、Paler-Martinez 和 Ames,2000)。
2. 化学合成和反应
N-芳基羟胺,包括 N-苄基羟胺等衍生物,在芳香取代反应中起着至关重要的作用。它们用于生成亚胺,这是各种化学合成过程中的关键中间体 (Potts、Kutz 和 Nachod,1975)。
3. 分光光度应用
某些芳香羟胺已被用作分光光度试剂来测定钒等元素。它们在特定的酸性介质中形成稳定的络合物,证明了它们在分析化学中的用途 (Majumdar 和 Das,1966)。
4. 药物释放控制在制药应用中
N-甲基和 N-苄基羟胺已与藻酸共轭以产生羟胺化衍生物。这些用于与铁 (III) 形成配位络合物,用于药物包封和控制释放,突出了它们在药物递送系统中的潜力 (Alkhatib 等,2006)。
5. 有机合成
N-苄基羟胺参与各种有机化合物的合成。例如,它们用于合成取代的 N-苯甲酰亚氨基吡啶鎓,证明了它们在创建复杂有机结构中的作用 (Legault 和 Charette,2003)。
安全和危害
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-N-methoxymethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c1-12-11-5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHSCNDWZIYZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3144020.png)

![N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B3144030.png)
![2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B3144038.png)






amine](/img/structure/B3144096.png)


![1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B3144109.png)